molecular formula C8H9NO4S B2939413 2-Phenyl-2-sulfamoylacetic acid CAS No. 17550-98-0

2-Phenyl-2-sulfamoylacetic acid

Cat. No.: B2939413
CAS No.: 17550-98-0
M. Wt: 215.22
InChI Key: KPACRUBCFAVOAC-UHFFFAOYSA-N
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Description

2-Phenyl-2-sulfamoylacetic acid is a chemical compound supplied for research and development purposes. Compounds with a sulfonamido acetic acid structure are of significant interest in medicinal chemistry research. Specifically, phenylsulfonyl acetic acid derivatives have been investigated as potent free fatty acid receptor 1 (FFA1) agonists, which is a promising target for the treatment of type 2 diabetes due to its role in mediating glucose-stimulated insulin secretion . The sulfone-carboxylic acid moiety in such structures is noted for advantages including reduced lipophilicity and cytotoxicity profiles compared to other compounds . Researchers utilize this compound and its analogs strictly in a laboratory setting. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-sulfamoylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPACRUBCFAVOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 2 Sulfamoylacetic Acid and Its Analogues

Classical Chemical Synthesis Approaches

Classical methods for the synthesis of 2-phenyl-2-sulfamoylacetic acid and its derivatives typically involve the functionalization of a pre-existing phenylacetic acid framework. These multi-step sequences often begin with the preparation of a suitable phenylacetic acid precursor.

Synthesis from Phenylacetic Acid Precursors

Phenylacetic acid itself serves as a fundamental starting material. orgsyn.org A common initial step involves the alpha-halogenation of phenylacetic acid, most notably through the Hell-Volhard-Zelinskii reaction. This reaction, typically employing bromine and a catalytic amount of phosphorus tribromide, converts the carboxylic acid into an acid bromide which then undergoes tautomerization to an enol. The enol subsequently reacts with bromine to afford the α-bromo acid bromide, which is then hydrolyzed to yield α-bromophenylacetic acid. libretexts.orgopenstax.org This α-bromo derivative is a key intermediate for the introduction of the sulfamoyl moiety.

Alternatively, α-aminophenylacetic acid, also known as phenylglycine, can be synthesized and serve as a precursor. orgsyn.orged.gov One classical method for its preparation is the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. libretexts.org Another route is the amination of α-bromophenylacetic acid. libretexts.org While sulfonylation of phenylglycine would lead to an N-sulfonylated isomer rather than the C-sulfonylated target, the synthetic principles are relevant to the broader class of sulfonated amino acid derivatives. nih.govnih.gov

Incorporation of the Sulfamoyl Moiety

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step. A plausible, though not explicitly documented, method would involve the nucleophilic substitution of α-bromophenylacetic acid or its corresponding ester with a suitable nitrogen-containing sulfur (VI) nucleophile. The reaction of methyl α-bromophenylacetate with a sulfonamide, for instance, could potentially form the desired carbon-sulfur bond. sigmaaldrich.com

A more direct and modern approach involves the photocatalytic decarboxylative amidosulfonation of carboxylic acids. nsf.govrsc.orgnih.gov This method allows for the direct conversion of a carboxylic acid to a sulfonamide in a single step. The reaction is typically catalyzed by an acridine (B1665455) photocatalyst in the presence of a sulfur dioxide source and a nitrogen source. nsf.govrsc.orgnih.gov While this has been demonstrated for a range of carboxylic acids, its specific application to phenylacetic acid to yield this compound would represent a novel and efficient pathway.

Esterification and Hydrolysis Strategies for Derivatives

The carboxylic acid group of this compound and its precursors can be readily converted to esters, which are often used as protecting groups or to modify the compound's properties. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. google.com For instance, α-bromophenylacetic acid can be converted to its methyl ester by refluxing with methanol (B129727) and sulfuric acid. google.com

Conversely, the hydrolysis of ester derivatives to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by saponification using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. mdpi.comresearchgate.net For example, the hydrolysis of 2-[(3,4,5-triphenyl)phenyl]acetamide to the corresponding acetic acid has been achieved with aqueous hydrochloric acid and a catalytic amount of titanium tetrachloride under reflux. mdpi.com

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires more sophisticated synthetic strategies, including multi-step reaction sequences and modern coupling reactions to introduce diverse structural motifs.

Multi-step Reaction Sequences

The construction of complex analogues often involves a series of sequential reactions to build the desired molecular architecture. A representative multi-step synthesis of a complex phenylacetic acid derivative is the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.comresearchgate.net This synthesis starts from 2,6-dibromo-4-methylaniline, which is converted to 3,4,5-tribromotoluene. A subsequent Suzuki-Miyaura coupling introduces three phenyl rings. The methyl group is then brominated, converted to a nitrile, and finally hydrolyzed to the desired phenylacetic acid derivative. mdpi.com Such a sequence could be adapted to incorporate a sulfamoyl group at the α-position in one of the later steps.

Coupling Reactions for Aromatic and Heterocyclic Linkages

Modern cross-coupling reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aromatic and heterocyclic groups to the phenylacetic acid core. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. mdpi.comresearchgate.net This reaction is instrumental in synthesizing derivatives with multiple phenyl rings or other aryl substituents.

Other palladium-catalyzed reactions, such as the Heck reaction, can also be employed to form new carbon-carbon bonds. These advanced synthetic methods provide the tools to generate a diverse library of this compound analogues with varied substitution patterns on the aromatic ring, enabling the exploration of their structure-activity relationships.

Green Chemistry Approaches in Derivative Synthesis

The application of green chemistry principles to the synthesis of derivatives of this compound is crucial for sustainable pharmaceutical development. While specific green synthesis routes for these exact derivatives are not extensively documented, general green strategies applicable to the synthesis of related aromatic and heterocyclic compounds can be extrapolated.

One prominent green approach involves the use of environmentally benign solvents, with water being the most desirable. orgsyn.org Although many organic reactions face challenges with reactant solubility in water, its non-toxic, non-flammable, and abundant nature makes it an ideal solvent. orgsyn.org Another key aspect is the use of alternative energy sources such as microwave irradiation, which can significantly reduce reaction times and energy consumption.

Solvent-free reaction conditions, often facilitated by grinding techniques, represent another cornerstone of green synthesis. nih.gov This method minimizes waste and avoids the use of hazardous organic solvents. For instance, the synthesis of 2-aryl-4-phenylquinazoline derivatives has been successfully achieved under solvent-less conditions using lactic acid as a biodegradable catalyst. yu.edu.jo Similarly, the synthesis of flavones and 2-styrylchromones has been reported using a grinding technique without any solvent. nih.gov

The use of recyclable and non-toxic catalysts is also a key principle. Sulfamic acid, a cost-effective and reusable solid acid catalyst, has been employed for the synthesis of various pyrazole (B372694) derivatives under solvent-free conditions, demonstrating high efficiency and ease of handling. acs.org

Green Chemistry ApproachDescriptionExample Application (Related Syntheses)
Benign Solvents Utilizing non-toxic and environmentally friendly solvents like water or PEG. orgsyn.orgSynthesis of 2H-indazoles and quinazolines using PEG-400.
Solvent-Free Reactions Conducting reactions without a solvent, often using grinding techniques. nih.govSynthesis of flavones and 2-styrylchromones via grinding. nih.gov
Alternative Energy Employing energy sources like microwaves to accelerate reactions.Microwave-promoted synthesis of dihydroquinazolines.
Recyclable Catalysts Using catalysts that can be easily recovered and reused. acs.orgSulfamic acid catalyzed synthesis of pyrazole derivatives. acs.org
Multi-component Reactions Combining three or more reactants in a single step to improve efficiency. yu.edu.joThree-component synthesis of 2-aryl-4-phenylquinazoline derivatives. yu.edu.jo

Stereoselective Synthesis of Enantiopure this compound Analogues

Many bioactive molecules are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods to produce enantiopurified compounds is of paramount importance in drug discovery. For analogues of this compound, achieving enantiopurity is a critical step toward understanding their structure-activity relationships.

Several strategies can be employed for the stereoselective synthesis of α-substituted phenylacetic acid analogues. One common method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, the Sharpless asymmetric dihydroxylation has been used in the enantioselective synthesis of α-cyclohexyl-α-hydroxyphenyl acetic acid. chemicalbook.com More recently, visible-light-induced photoacid catalysis has emerged as a method for the direct, stereoselective synthesis of 2-deoxyglycosides from glycals, showcasing the potential of photochemistry in creating chiral molecules. sigmaaldrich.com

Enzymatic resolution is another established method for separating enantiomers. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipase-catalyzed kinetic resolution of alcohols is a widely used technique.

A study on the stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid utilized (S)-mandelic acid as a readily available and inexpensive chiral starting material. researchgate.net This approach, termed "self-reproduction of chirality," avoids the need for an external chiral auxiliary by leveraging the chirality of the starting material to induce the desired stereochemistry in the product. chemicalbook.com

Stereoselective MethodDescriptionExample Application (Related Syntheses)
Chiral Auxiliaries A chiral molecule is temporarily attached to guide a stereoselective reaction.Not specifically found for the target compound, but a general strategy.
Asymmetric Catalysis A chiral catalyst is used to produce an enantiomerically enriched product. chemicalbook.comSharpless asymmetric dihydroxylation for α-cyclohexyl-α-hydroxyphenyl acetic acid. chemicalbook.com
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture.Lipase-catalyzed kinetic resolution of alcohols.
Chiral Pool Synthesis A chiral starting material is used to synthesize a chiral product. researchgate.netUse of (S)-mandelic acid for α-alkyl-α-hydroxylphenylacetic acid synthesis. researchgate.net
Photoacid Catalysis Visible light and a photoacid catalyst are used for stereoselective synthesis. sigmaaldrich.comStereoselective synthesis of 2-deoxyglycosides from glycals. sigmaaldrich.com

Biosynthetic Pathways and Enzymology of Sulfamoylacetic Acid Moieties

Discovery of Natural Products Featuring Sulfamoylacetic Acid Structures

For a considerable period, sulfonamides were largely considered to be products of synthetic chemistry. researchgate.net However, the isolation of natural products containing primary sulfonamide and sulfamate (B1201201) groups has shifted this paradigm. researchgate.net While still relatively rare in the vast landscape of natural compounds, examples have been identified from both marine and terrestrial organisms, particularly from species of Streptomyces. researchgate.netbioengineer.org These discoveries have spurred interest in the biosynthetic origins of these unique functional groups. researchgate.net The identification of these natural products is often accomplished through advanced techniques like genome mining of microbial strains, which can reveal previously uncharacterized biosynthetic gene clusters (BGCs). bioengineer.orgmdpi.comfrontiersin.org

One notable example is the antitumor and antibacterial antibiotic altemicidin, which possesses an unusual sulfonamide side chain. nih.gov The investigation into its biosynthesis has been pivotal in understanding how the 2-sulfamoylacetic acid moiety is constructed. jst.go.jp Another fascinating discovery is sulfenicin, a hybrid polyketide-non-ribosomal peptide from a marine Streptomyces that contains a unique acylsulfenic acid functionality, further expanding the known diversity of sulfur-containing natural products. bioengineer.orgnih.govresearchgate.net

Enzymatic Synthesis of 2-Sulfamoylacetic Acid from L-Cysteine

The biosynthetic journey from the simple amino acid L-cysteine to the complex 2-sulfamoylacetic acid is a multi-step enzymatic cascade. jst.go.jp This pathway is a testament to the chemical ingenuity of microbial secondary metabolism.

The initial and crucial step in the formation of the sulfamoyl group is catalyzed by a cupin-type dioxygenase, designated SbzM. jst.go.jp Cupin superfamilies of proteins are known for their diverse catalytic functions and are characterized by a conserved β-barrel fold. nih.govnih.gov In this pathway, SbzM acts on L-cysteine, initiating an oxidative decarboxylation reaction. jst.go.jp This process is fundamental for the subsequent formation of the sulfonamide structure. jst.go.jp Thiol dioxygenases, a class to which SbzM belongs, are known to add molecular oxygen to a sulfhydryl group, forming a sulfinic acid. nih.gov

Following the action of SbzM, the pathway intermediate, 2-sulfamoylacetic aldehyde, is oxidized to its corresponding carboxylic acid. jst.go.jp This critical oxidation step is carried out by an NAD-dependent aldehyde dehydrogenase, named SbzJ. nih.govjst.go.jp Aldehyde dehydrogenases are a large family of enzymes that catalyze the irreversible oxidation of aldehydes to carboxylic acids, playing vital roles in various metabolic and biosynthetic pathways. nih.govnih.govwikipedia.org

Biochemical and structural analyses of SbzJ have revealed its mechanism and substrate tolerance. nih.gov It displays a degree of promiscuity, capable of accepting various aldehyde substrates. nih.gov Structural studies, including the crystal structure of SbzJ in complex with NAD+, have identified key amino acid residues, such as His431 and Glu240, that are essential for its catalytic activity. nih.gov These residues are involved in activating the catalytic Cys273 and a water molecule to facilitate the oxidation reaction. nih.gov

The proposed biosynthetic pathway from L-cysteine to 2-sulfamoylacetic acid involves several key intermediate metabolites. jst.go.jp Following the initial oxidative decarboxylation of L-cysteine by SbzM, a proposed intermediate is (Z)-2-aminovinyl sulfanolate. jst.go.jp This is thought to undergo further oxygenation to yield (Z)-2-aminoethanone-1-sulfonate. jst.go.jp An intramolecular nucleophilic substitution and subsequent imine hydrolysis are then hypothesized to lead to the formation of 2-sulfamoylacetic aldehyde, the direct substrate for SbzJ. jst.go.jp The final product of this two-enzyme reaction, 2-sulfamoylacetic acid, has been confirmed through in vitro assays. jst.go.jp

Table 1: Key Enzymes and Intermediates in 2-Sulfamoylacetic Acid Biosynthesis

StepEnzymeSubstrateProduct/IntermediateFunction
1Cupin Dioxygenase (SbzM)L-Cysteine(Z)-2-aminovinyl sulfanolateOxidative Decarboxylation
2-(Z)-2-aminovinyl sulfanolate(Z)-2-aminoethanone-1-sulfonateOxygenation
3-(Z)-2-aminoethanone-1-sulfonate2-sulfamoylacetic aldehydeIntramolecular substitution & hydrolysis
4NAD-Dependent Aldehyde Dehydrogenase (SbzJ)2-sulfamoylacetic aldehyde2-Sulfamoylacetic acidOxidation

Genetic Characterization of Sulfamoylacetic Acid Biosynthetic Gene Clusters

The genes encoding the enzymes for sulfamoylacetic acid biosynthesis are typically found organized in a biosynthetic gene cluster (BGC). jst.go.jpnih.gov In the case of altemicidin, the genes sbzM and sbzJ were identified within such a cluster through gene inactivation studies in a heterologous expression system. jst.go.jp The analysis of BGCs is a powerful tool in natural product discovery and for understanding the evolution of metabolic pathways. mdpi.comfrontiersin.orgnih.gov These clusters often contain not only the core biosynthetic genes but also genes responsible for regulation, transport, and sometimes self-resistance. jst.go.jpnih.gov The organization of these genes can provide clues about the evolutionary history and functional relationships of the encoded proteins. nih.gov

Enzyme Engineering for Modified Sulfamoylacetic Acid Biosynthesis

The detailed structural and mechanistic understanding of enzymes like SbzJ opens up possibilities for enzyme engineering. nih.govjst.go.jp By modifying the active site or other key regions of these enzymes, it may be possible to alter their substrate specificity or catalytic efficiency. nih.gov This could lead to the production of novel, "unnatural" compounds with potentially improved or different biological activities. jst.go.jp The ability to engineer biosynthetic pathways is a valuable strategy for creating new pharmaceutical leads. jst.go.jpnih.gov For instance, the promiscuity of SbzJ suggests that it could be a good candidate for engineering to accept a wider range of aldehyde substrates, thereby generating a variety of modified sulfamoylacetic acid derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 2 Phenyl 2 Sulfamoylacetic Acid Derivatives

Elucidation of Key Structural Elements for Biological Activity

The fundamental framework of 2-phenyl-2-sulfamoylacetic acid derivatives is considered a crucial pharmacophore for their biological activity. This core structure combines several key elements that can interact with biological targets. The phenyl ring serves as a significant hydrophobic region, which can engage in van der Waals and pi-pi stacking interactions within receptor pockets. The sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) are critical hydrogen-bonding domains, capable of acting as both hydrogen bond donors and acceptors.

In broader studies of structurally related compounds, the presence of an aromatic ring and a hydrogen-bonding group is a recurring theme for anticonvulsant activity. For instance, in the design of novel anticonvulsants, a lipophilic aryl group is often a primary requirement. The spatial arrangement of these functional groups is paramount for optimal interaction with molecular targets, which are often ion channels or enzymes in the central nervous system. While direct studies on this compound are limited in publicly available literature, the principles derived from related structures underscore the importance of this core scaffold.

Impact of Substituents on the Phenyl Ring on Bioactivity

The nature and position of substituents on the phenyl ring of aryl-sulfamoyl derivatives have a profound impact on their biological activity. Modifications to the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of pharmacological activity and pharmacokinetic properties.

In studies of related N-phenyl-2-phtalimidoethanesulfonamide derivatives, the introduction of certain substituents on the N-phenyl ring, such as nitro, methyl, and chloro groups, led to compounds with more pronounced anticonvulsant activity compared to the unsubstituted counterparts. japsonline.com This suggests that both electron-withdrawing and electron-donating groups can modulate activity, likely by influencing how the molecule fits into and interacts with its biological target.

For instance, in a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-phenyl-acetamides, derivatives with a 4-bromo-substituent on the phenyl ring demonstrated significant anticonvulsant effects. japsonline.com Conversely, chloro-substituted derivatives in the same series showed minimal activity. japsonline.com This highlights the specific and sometimes unpredictable nature of substituent effects. The introduction of a fluorine atom or a trifluoromethyl group has also been noted as being essential for anticonvulsant activity in other series of compounds. nih.gov

The following table summarizes the influence of phenyl ring substituents on the anticonvulsant activity of a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-phenyl-acetamides, which share the feature of a substituted phenyl ring attached to a nitrogen atom that is part of a larger bioactive scaffold.

Compound IDPhenyl Ring SubstituentAnticonvulsant Activity (Pentylenetetrazole-induced seizures)
5.4 4-ClMinimally extended latent period, no reduction in seizure duration or severity.
5.5 4-BrReduced seizure duration by 2.4 times and severity by 5.5 times.
5.6 2,3-di-ClMinimally extended latent period, no reduction in seizure duration or severity.
5.7 4-MeImproved anticonvulsant profile compared to unsubstituted derivatives.
5.8 4-OMeImproved anticonvulsant profile compared to unsubstituted derivatives.
5.10 2,4,6-tri-ClMinimally extended latent period, no reduction in seizure duration or severity.

Data sourced from a study on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides. japsonline.com

Modifications to the Sulfamoyl Moiety and their Pharmacological Implications

The sulfamoyl moiety (-SO₂NH₂) is a key functional group in many biologically active compounds, including diuretics, antibacterial agents, and anticonvulsants. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for specific interactions with biological targets. In the context of this compound derivatives, modifications to this group are expected to have significant pharmacological consequences.

While specific studies detailing the modification of the sulfamoyl group in this compound are not widely available, research on other classes of sulfamoyl-containing compounds provides valuable insights. For example, the replacement of the sulfamoyl group with other functionalities or the substitution on the nitrogen atom can drastically alter the biological activity profile. In the development of sulfamide-based anticonvulsants, the sulfamide (B24259) functionality itself was designed as a bioisosteric replacement for other groups to fit a specific pharmacophore model. nih.gov

In broader SAR studies of anticonvulsants, the nature of the terminal amide or sulfonamide fragment is critical. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, replacing a phenylpiperazine moiety with a benzylpiperazine or hydroxyethylpiperazine group led to a decrease in anticonvulsant activity, highlighting the sensitivity of this part of the molecule to structural changes. nih.gov This suggests that for this compound derivatives, N-alkylation or N-arylation of the sulfamoyl nitrogen would likely have a profound impact on their biological profile, potentially by altering their hydrogen bonding capacity and steric bulk.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can orient itself to bind to a receptor or enzyme active site. For flexible molecules like this compound derivatives, understanding the preferred conformations is key to deciphering their biological profiles.

For this compound derivatives, it is hypothesized that the bioactive conformation would orient the phenyl ring and the polar sulfamoyl and carboxylic acid groups in a specific manner to facilitate optimal interaction with the target protein. Computational modeling and spectroscopic techniques would be invaluable in determining the low-energy conformations of these derivatives and correlating them with their observed biological activities.

Molecular Mechanisms of Biological Action

Enzyme Inhibition by Sulfonamide Derivatives

Sulfonamide derivatives represent a well-established class of enzyme inhibitors. Their mechanism of action often involves mimicking the natural substrate of an enzyme, thereby competitively inhibiting its function.

The sulfonamide group is a key pharmacophore that can interact with enzyme active sites in several ways. A predominant mechanism involves the coordination of the sulfonamide moiety with a metal ion, often zinc, present in the active site of metalloenzymes. This interaction can lead to a stable enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity. Furthermore, the phenyl group and other substituents can form additional interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the active site, enhancing binding affinity and specificity.

Isoleucyl-tRNA Synthetase (IleRS): Certain sulfonamide-containing compounds, particularly those designed as analogues of isoleucyl-adenylate, are potent inhibitors of IleRS. nih.gov By mimicking the intermediate of the aminoacylation reaction, these inhibitors can block the synthesis of isoleucyl-tRNA, which is essential for protein synthesis. nih.govnih.gov The development of resistance to existing IleRS inhibitors like mupirocin (B1676865) has driven research into new inhibitor scaffolds. nih.gov For instance, phenyltriazole-functionalized sulfamates have been synthesized and evaluated as inhibitors of IleRS. nih.gov

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding displaces or prevents the binding of the natural substrate, carbon dioxide.

Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway. They function as structural analogs of the natural substrate, para-aminobenzoic acid (pABA). By binding to the pABA-binding site on DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid, which is vital for bacterial growth.

Factor Xa: Synthetic selective inhibitors of coagulation factor Xa, a key enzyme in the blood coagulation cascade, have been developed and often incorporate a sulfonamide moiety. nih.govnih.gov These inhibitors bind to the active site of Factor Xa, blocking its ability to convert prothrombin to thrombin and thereby exerting an anticoagulant effect. nih.gov

KIF18A: KIF18A, a mitotic kinesin, has emerged as a therapeutic target in chromosomally unstable cancers. nih.govnih.govresearchgate.netresearchgate.net Small-molecule inhibitors of KIF18A have been developed, and while specific data on 2-Phenyl-2-sulfamoylacetic acid is not available, the broader class of kinase and kinesin inhibitors often features structures that could be related. nih.govresearchgate.net These inhibitors can interfere with the ATPase activity of KIF18A, leading to mitotic defects and cell death in cancer cells. researchgate.net

Antimicrobial Modalities

The enzyme-inhibiting properties of sulfonamide derivatives form the basis of their antimicrobial activities.

Derivatives of phenylacetic acid have demonstrated notable antibacterial activity. For instance, phenylacetic acid isolated from Bacillus megaterium has shown significant inhibitory effects against Agrobacterium tumefaciens. nih.gov The mechanism is believed to involve the disruption of the cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov Studies have shown that phenylacetic acid can inhibit the synthesis of total protein in bacterial cells. nih.gov

Compound/DerivativeBacteriumActivityReference
Phenylacetic acidAgrobacterium tumefaciens T-37IC50 of 0.8038 mg/mL nih.gov
Phenylacetic acidEscherichia coliEffective antibacterial activity researchgate.net
Phenylacetic acidRalstonia solanacearumEffective antibacterial activity researchgate.net

This table presents data for phenylacetic acid, a related compound, to illustrate potential antibacterial activity.

The antifungal potential of related compounds has also been investigated. For example, derivatives of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole have shown significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. nih.gov The mechanism of action is likely tied to the inhibition of essential fungal enzymes.

CompoundFungal StrainMIC (µg/mL)Reference
2-(2-Nitrophenyl)-5-phenylsulfonyl-1,3,4-thiadiazoleCryptococcus neoformans< 0.048 nih.gov
2-(1-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazoleCandida albicans0.048-0.78 nih.gov
2-(2,4-Dinitrophenyl)-5-phenylsulfonyl-1,3,4-thiadiazoleCandida spp.0.09-3.12 nih.gov

This table showcases the antifungal activity of phenylsulfonyl derivatives to provide context for the potential activity of the subject compound.

Antiviral Activities of Derivatives

Research into the antiviral properties of related chemical structures has yielded promising results. For instance, Schiff bases of 2-phenyl quinazoline-4(3)H-ones have been synthesized and evaluated for their antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV). nih.gov One particular derivative, 3-(Benzylideneamino)-2-phenylquinazoline-4(3H)-one with a 2-hydroxy substitution on the benzylidene ring, showed notable activity against several viruses. nih.gov While not directly this compound, these findings highlight the potential for phenyl-containing heterocyclic compounds to exhibit antiviral effects. nih.govnih.govelsevierpure.com

Anticancer Research Applications and Related Mechanisms

While direct and extensive research specifically targeting this compound in anticancer applications is not widely documented in publicly available literature, the broader class of sulfonamide and phenylacetic acid derivatives has been the subject of significant investigation for potential antineoplastic properties. The anticancer potential of compounds structurally related to this compound is often attributed to several key mechanisms, primarily the inhibition of carbonic anhydrases and steroid sulfatase, as well as antimitotic activity.

Preliminary studies on compounds with similar structural motifs, such as 2-[4-(Methylsulfamoyl)phenyl]acetic acid, suggest a potential for anticancer activity. Screening assays have indicated that such compounds can inhibit the growth of various cancer cell lines, though detailed efficacy and the precise mechanisms are still under investigation.

A primary mechanism explored for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly those that are overexpressed in tumors. Carbonic anhydrases are enzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in regulating pH. taylorandfrancis.com Tumor-associated isozymes, such as CA IX and CA XII, are highly expressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, which facilitates cancer cell survival, proliferation, and metastasis. nih.gov By inhibiting these enzymes, sulfonamide-based compounds can disrupt the pH balance of the tumor microenvironment, leading to conditions that are less favorable for cancer cell growth. For instance, a series of methyl 5-sulfamoyl-benzoates demonstrated high affinity for CA IX, showing potential as anticancer agents by selectively inhibiting its activity.

Another significant anticancer mechanism for sulfonamide derivatives involves the inhibition of steroid sulfatase (STS). nih.gov STS is a critical enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. nih.gov Since the growth of many breast tumors is hormone-dependent, and STS is expressed in approximately 90% of these tumors, it has emerged as a key therapeutic target. nih.gov Sulfamate-containing compounds, which are structurally related to sulfonamides, can act as potent STS inhibitors. The sulfamate (B1201201) group is thought to mimic the natural sulfate (B86663) substrate, leading to the inactivation of the enzyme's catalytic site and thereby blocking the production of tumor-promoting hormones. nih.gov

Furthermore, certain phenyl benzenesulfonate (B1194179) derivatives act as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme frequently found in chemoresistant breast cancer cells but largely absent in normal cells. mdpi.com Once activated, these compounds become potent antimitotic agents, disrupting microtubule dynamics, blocking cell cycle progression in the G2/M phase, and ultimately inducing apoptosis in cancer cells. mdpi.com

The table below summarizes the findings from research on compounds structurally related to this compound.

Compound Class/DerivativeCancer Type/ModelMechanism of ActionResearch Finding
2-[4-(Methylsulfamoyl)phenyl]acetic acidVarious cancer cell linesInhibition of tumor growth; Potential Carbonic Anhydrase IX (CAIX) inhibitor. Showed potential to inhibit tumor growth in screening assays.
Methyl 5-sulfamoyl-benzoatesSolid tumorsSelective inhibition of Carbonic Anhydrase IX (CAIX). Demonstrated high affinity for CAIX, disrupting tumor microenvironment.
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivativesBreast Cancer (MCF-7 cells)Steroid Sulfatase (STS) inhibition. nih.govPotently inhibited STS, blocking the pathway for estrogen biosynthesis. nih.gov
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs)Breast Cancer (MCF-7 xenograft model)CYP1A1-activated antimitotic agent; Microtubule disruption. mdpi.comDelayed or decreased tumor growth as effectively as paclitaxel (B517696) in a mouse model. mdpi.com
2-Arylbenzoxazole acetic acid derivativesBreast Cancer (MCF-7), Colon Cancer (HCT-116)Cytotoxicity; Potential Topoisomerase II inhibition. core.ac.ukCertain derivatives showed promising cytotoxic activity against cancer cell lines. core.ac.uk
2-(4-Fluorophenyl)-N-phenylacetamide derivativesProstate Carcinoma (PC3)Cytotoxicity. nih.govDemonstrated potent cytotoxic effects against prostate cancer cells. nih.gov

General Anti-inflammatory and Analgesic Research Relevance of Sulfonamide Derivatives

The sulfonamide functional group is a key component in a wide array of therapeutic agents, including those with well-documented anti-inflammatory and analgesic properties. While research focusing specifically on the anti-inflammatory and analgesic profile of this compound is limited, the activities of the broader class of aromatic sulfonamide derivatives are well-established and provide a basis for its potential actions.

The primary mechanism for the anti-inflammatory and analgesic effects of many sulfonamides is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have shown that certain aromatic sulfonamide derivatives can fit effectively into the active site of the COX-2 enzyme, forming hydrogen bonds with amino acid residues and blocking its activity. nih.gov In some studies, novel synthesized sulfonamide derivatives have exhibited anti-inflammatory and analgesic activity equipotent to the selective COX-2 inhibitor, celecoxib. nih.gov

In addition to COX inhibition, the carbonic anhydrase (CA) inhibitory activity of sulfonamides has been linked to analgesic effects, particularly in models of neuropathic pain. nih.gov Inhibition of carbonic anhydrases can reverse the decrease in intracellular pH in dorsal root ganglion neurons associated with certain types of chronic pain. nih.gov Some synthetic sulfonamides have shown significant antihyperalgesic and antiallodynic effects in animal models of diabetic neuropathic pain. nih.gov The mechanism for these effects may also involve the modulation of serotonergic pathways, as some of the analgesic actions have been reversed by serotonin (B10506) receptor antagonists. nih.gov

The table below details research findings on the anti-inflammatory and analgesic relevance of various sulfonamide derivatives.

Compound/Derivative ClassModelMechanism of ActionResearch Finding
Aromatic Sulfonamide DerivativesRat models of inflammation and painCOX-2 Inhibition. nih.govExhibited anti-inflammatory and analgesic activity comparable to celecoxib, with a good safety profile on the gastrointestinal system. nih.gov
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS)Murine model of diabetic neuropathic painCarbonic Anhydrase Inhibition; Serotonergic pathway modulation. nih.govShowed significant antihyperalgesic and antiallodynic effects; also produced analgesia in an acute thermal pain model. nih.gov
Substituted (2-phenoxyphenyl)acetic acidsAdjuvant arthritis test in ratsAnti-inflammatory activity. nih.govHalogen-substituted derivatives showed enhanced anti-inflammatory activity with low ulcerogenic potential. nih.gov

Computational Chemistry and Cheminformatics Approaches

Quantum Mechanical Calculations for Structural Characterization

Quantum mechanical (QM) calculations are fundamental in computational chemistry for elucidating the three-dimensional structure and electronic properties of molecules with high accuracy. For a molecule like 2-Phenyl-2-sulfamoylacetic acid, these methods can provide crucial insights into its preferred conformations, charge distribution, and reactivity.

Detailed structural characterization of this compound would typically begin with geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations determine the lowest energy conformation of the molecule by finding the arrangement of atoms that minimizes the total electronic energy. For instance, studies on similar molecules, such as 2-phenylacetic acid derivatives, have utilized computational methods to understand their conformational preferences. This involves analyzing the dihedral angles between the phenyl ring and the acetic acid group to identify the most stable spatial arrangement.

Furthermore, QM calculations can reveal key electronic properties. The molecular electrostatic potential (MEP) surface, for example, can be calculated to identify regions of the molecule that are electron-rich or electron-poor. For this compound, the sulfonamide and carboxylic acid groups would be expected to be electron-rich and thus potential sites for hydrogen bonding interactions with biological macromolecules.

Conformational analysis is another critical aspect that can be addressed by QM methods. By systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting conformer, a potential energy surface can be generated. This surface helps in identifying the global and local energy minima, providing a picture of the molecule's flexibility and the relative populations of its different conformations in various environments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

Given the structural motifs present in this compound, it could be hypothesized to interact with various enzymes. The sulfonamide group is a well-known zinc-binding group found in many inhibitors of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The phenylacetic acid moiety is present in various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).

A typical molecular docking study involving this compound would proceed as follows:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor, and various possible binding poses would be generated and scored.

Analysis of Results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. The docking score, an estimation of the binding affinity, would also be considered.

For example, studies on sulfonamide derivatives have shown that the sulfonamide group often coordinates with the zinc ion in the active site of carbonic anhydrases, while the rest of the molecule forms interactions with surrounding residues, contributing to binding affinity and selectivity. acs.org Similarly, docking studies of phenylacetic acid derivatives have elucidated their binding modes in the active sites of enzymes like cyclooxygenase (COX). nih.gov

Compound Class Target Protein Key Interactions Observed in Docking Studies Range of Reported Docking Scores (kcal/mol)
Sulfonamide DerivativesCarbonic Anhydrase IIHydrogen bonds with Thr199, coordination with Zn2+-6.8 to -8.2 acs.org
Phenylacetic Acid DerivativesPim-1 KinasePolar interactions with key residuesUp to -8.5 nih.govnih.gov
Sulfonamide DerivativesDihydropteroate Synthase (DHPS)Ionic interactions, hydrogen bonding, π-π stackingNot explicitly stated in provided text nih.gov

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with measured biological activities were available, a QSAR model could be developed to guide the design of more potent compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with a common structural scaffold and their corresponding biological activities (e.g., IC50 values) are collected.

Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors that encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Numerous QSAR studies have been performed on sulfonamides, particularly as carbonic anhydrase inhibitors. researchgate.netacs.org These studies have identified key molecular properties that govern their inhibitory potency, such as molecular volume, refractivity, and specific electronic features. For instance, a QSAR study on a series of benzenesulfonamides targeting carbonic anhydrase IX identified that the presence of certain fragments like a carboxyl group (COOH) can significantly influence the inhibitory activity. acs.org

QSAR Study Focus Statistical Method Key Descriptor Types Reported Statistical Parameters
Pyrazoline derivatives as carbonic anhydrase inhibitorsMultiple Linear Regression (MLR)Quantum-chemical descriptors (DFT-based)R² = 0.79, R²_test = 0.95, Q²_cv = 0.64 researchgate.net
Sulfonamide inhibitors of hCA IXHeuristic algorithm with MLRMOPAC, DRAGON descriptorsN = 66, r² = 0.884, r²_cv = 0.859 acs.org
Sulfa drug inhibitors of Pneumocystis carinii DHPSComparative Molecular Field Analysis (CoMFA)Steric and electrostatic fieldsCross-validated r² = 0.699, Conventional r² = 0.964 jocms.org

This table presents examples of QSAR studies on related compound classes and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can be used to investigate its conformational stability in solution and to refine the binding poses obtained from molecular docking, as well as to calculate binding free energies.

An MD simulation of this compound in a solvent, typically water, would reveal its dynamic conformational landscape. By analyzing the trajectory of the simulation, one can observe how the molecule flexes and how its different parts move relative to each other. This can provide insights into the dominant conformations present in a physiological environment.

When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation and maintains the key interactions, it lends confidence to the predicted binding mode. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone. Studies on sulfonamide-protein complexes have successfully used these methods to elucidate the energetic contributions of individual amino acid residues to the binding of the ligand. researchgate.net

MD Simulation Application System Studied Key Findings/Analyses
Binding Free Energy CalculationSulfamate (B1201201) and sulfamide (B24259) inhibitors of hCA IIPer-residue binding energy decomposition identified key interacting residues. researchgate.net
Conformational StabilityAcetic acid in aqueous solutionThe anti conformation is stabilized by explicit solvent interactions. jocms.org
Protein-Ligand Complex StabilityAntibody-protein complexesAnalysis of the persistence and energy of intermolecular interactions (H-bonds, salt bridges). acs.org

This table illustrates the application of MD simulations to related systems.

In Silico Screening and Structure-Based Drug Design Strategies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a biological target for this compound were identified, structure-based drug design strategies could be employed to optimize its structure and improve its activity and selectivity.

Structure-based drug design relies on the three-dimensional structure of the target protein. The process typically involves:

Virtual Screening: A large database of compounds is docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinity.

Hit Identification: The top-ranked compounds are selected as "hits" for further experimental testing.

Lead Optimization: Once a hit is confirmed to be active, its structure can be modified to improve its properties. For example, if the initial hit is this compound, medicinal chemists could synthesize derivatives with different substituents on the phenyl ring or modifications to the sulfonamide or carboxylic acid groups. The binding of these new derivatives would then be predicted using molecular docking and MD simulations to guide the synthetic efforts.

For instance, in the design of selective carbonic anhydrase inhibitors, a "three-tails" approach has been used, where different chemical moieties are appended to the core sulfonamide scaffold to achieve specific interactions with the active sites of different isoforms. acs.org This strategy is heavily reliant on computational modeling to predict which modifications will lead to the desired selectivity profile.

Strategy Approach Application Example Outcome
Ligand-Based Virtual ScreeningPharmacophore modelingIdentification of novel inhibitors for Vibrio cholerae carbonic anhydrases. acs.orgRetrieval of 9 compounds with inhibitory effects. acs.org
Structure-Based Virtual ScreeningMolecular dockingScreening of a large chemical library against lactate (B86563) dehydrogenase-A. nih.govIdentification of potent hit compounds with IC50 values down to 117 nM. nih.gov
Fragment-Based Drug DesignNot explicitly detailedDesign of selective inhibitors for various enzyme targets.Generation of lead compounds with improved potency and selectivity.

This table provides examples of in silico screening and drug design strategies.

Analytical Techniques for Research and Characterization

Spectroscopic Methods in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the precise atomic arrangement of 2-Phenyl-2-sulfamoylacetic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of a related compound, 2-phenylacetic acid, shows a multiplet for the aromatic protons between δ 7.24-7.36 ppm and a singlet for the methylene (B1212753) protons at δ 3.64 ppm. rsc.org For this compound, one would expect to see distinct signals for the phenyl ring protons, the methine proton (CH), and the exchangeable protons of the carboxylic acid and sulfamoyl groups. The coupling patterns and chemical shifts would be indicative of their specific chemical environments. For instance, the protons of the sulfamoyl group (-SO₂NH₂) might appear as a broad singlet due to chemical exchange. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the spectrum of 2-phenylacetic acid, characteristic signals appear at δ 177.88 (carboxyl carbon), δ 133.18 (quaternary phenyl carbon), δ 129.34, δ 128.61, δ 127.33 (aromatic CH carbons), and δ 41.01 (methylene carbon). rsc.org For this compound, the spectrum would be expected to show signals for the carboxyl carbon, the aromatic carbons, and the aliphatic methine carbon, with their chemical shifts influenced by the presence of the electron-withdrawing sulfamoyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. Analysis of related structures like phenylacetic acid reveals characteristic stretches for the O-H of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic ring (above 3000 cm⁻¹). nih.gov The presence of the sulfamoyl group would introduce additional characteristic absorptions, typically for the S=O stretches (around 1350 and 1160 cm⁻¹) and N-H stretches (around 3300-3200 cm⁻¹). anl.gov

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of phenylacetic acid under EI-MS often involves the loss of the carboxyl group. libretexts.org For this compound, characteristic fragmentation would likely involve cleavage of the C-S bond and fragmentation of the sulfamoyl and carboxylic acid moieties. Predicted collision cross-section values for a similar compound, 2-[2-(sulfamoylmethyl)phenyl]acetic acid, have been calculated for various adducts, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. nih.gov

TechniqueExpected Key Features for this compound (based on related compounds)
¹H NMRSignals for phenyl protons, methine proton, and exchangeable protons of carboxylic acid and sulfamoyl groups.
¹³C NMRSignals for carboxyl, aromatic, and methine carbons.
IR SpectroscopyBroad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), S=O stretches (~1350 and 1160 cm⁻¹), and N-H stretches (~3300-3200 cm⁻¹).
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, with fragmentation patterns showing loss of sulfamoyl and carboxyl groups.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Flash Column Chromatography)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a suitable method.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation of related phenolic compounds and flavonoids has been achieved using such systems. nih.gov The retention time of this compound would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Flash Column Chromatography is a preparative technique used for the rapid purification of compounds from a synthesis reaction. phenomenex.com Given the acidic nature of this compound, silica (B1680970) gel is a common stationary phase. mit.edu The choice of eluent is critical for successful separation. A solvent system with a gradient of increasing polarity, for example, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is often used. rochester.edu For acidic compounds, the addition of a small amount of acetic or formic acid to the eluent can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. rochester.edu The purification process is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. mit.edu

TechniqueTypical Conditions for Compounds Similar to this compound
HPLC (Reversed-Phase)Stationary Phase: C18 Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., formic acid)
Flash Column ChromatographyStationary Phase: Silica Gel Eluent: Hexane/Ethyl Acetate gradient, potentially with an acidic modifier

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level structure of a molecule, including how it binds to a protein target. nih.gov For this compound, obtaining a crystal structure of it in complex with its target protein is crucial for understanding its mechanism of action and for structure-based drug design.

The process involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

Studies on other sulfonamide inhibitors have shown that the sulfonamide group often coordinates with a metal ion, such as zinc, in the active site of metalloenzymes like carbonic anhydrase. nih.gov The crystal structure would reveal the precise binding orientation of this compound, including the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This detailed structural information is invaluable for optimizing the ligand's affinity and selectivity for its target. Recent advancements in X-ray crystallography also allow for the study of protein-ligand complexes at room temperature, providing a more dynamic view of the interaction.

Microcalorimetry and Biophysical Assays for Binding Thermodynamics

Microcalorimetry and other biophysical assays are essential for quantifying the thermodynamic parameters of the interaction between this compound and its biological target.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. tandfonline.com By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the binding interaction can be obtained in a single experiment. This includes the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n). nih.gov For sulfonamide inhibitors, ITC has been instrumental in dissecting the various contributions to the binding energy, including the protonation/deprotonation events that are often linked to binding. nih.gov

Other Biophysical Assays , such as Surface Plasmon Resonance (SPR), can also be used to study binding kinetics and affinity. SPR measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This technique provides real-time data on the association and dissociation rates of the binding event. nih.gov

The data obtained from these biophysical assays are critical for understanding the driving forces behind the binding of this compound to its target and for guiding the rational design of more potent and specific molecules.

TechniqueParameters DeterminedRelevance to this compound Research
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Provides a complete thermodynamic profile of the protein-ligand interaction. tandfonline.comnih.gov
Surface Plasmon Resonance (SPR)Association Rate (kₐ), Dissociation Rate (kₔ), Binding Affinity (Kₐ)Offers real-time kinetic data on the binding event. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel, Highly Selective Derivatives with Tuned Bioactivities

The structural backbone of 2-Phenyl-2-sulfamoylacetic acid offers significant opportunities for chemical modification to enhance therapeutic efficacy and selectivity. Future synthetic strategies will likely concentrate on creating a diverse library of analogues by modifying both the phenyl ring and the sulfamoyl group. Techniques such as substituting various functional groups on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity and selectivity for specific biological targets. nih.govnih.gov

The development of innovative synthetic methodologies, including microwave-assisted synthesis, is expected to streamline the production of these novel derivatives, allowing for more rapid and efficient exploration of the chemical space. nih.gov Structure-activity relationship (SAR) studies will be crucial in this phase, guiding the iterative process of designing compounds with fine-tuned bioactivities. nih.gov By systematically altering the molecular architecture, researchers can aim to develop derivatives with improved potency against intended targets while minimizing off-target effects.

Exploration of New Therapeutic Targets and Disease Areas for this compound Analogues

While the parent sulfonamide class has a long history as antimicrobial and carbonic anhydrase inhibitors, analogues of this compound may exhibit activity against a much broader range of therapeutic targets. pexacy.comresearchgate.net Future research should prioritize screening these novel compounds against a wide array of enzymes and receptors implicated in various diseases.

Given the known activities of sulfonamide derivatives, potential new disease areas for exploration include:

Oncology: Targeting tumor-associated carbonic anhydrase isoforms, such as CA IX, could be a viable strategy. nih.gov Additionally, screening against other cancer-related targets like kinases and proteins involved in cell cycle regulation may reveal novel anticancer agents. researchgate.net

Neurodegenerative Diseases: There is growing interest in using sulfonamide derivatives in multi-target approaches for conditions like Alzheimer's disease, for instance, by inhibiting enzymes such as β-secretase or cholinesterases. pexacy.com

Inflammatory Disorders: The structural motifs present in this compound are found in molecules that inhibit enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for alleviating pain and inflammation. nih.gov

Infectious Diseases: Beyond traditional antibacterial targets like dihydropteroate synthase (DHPS), novel derivatives could be evaluated against enzymes from multidrug-resistant bacteria or other pathogens, including fungi and protozoa. nih.govmdpi.com

This exploration will necessitate broad-based biological screening and phenotypic assays to identify unexpected therapeutic activities and open up new avenues for clinical translation.

Advanced Mechanistic Insights into Sulfonamide-Based Biological Processes

A fundamental aspect of future research will be to gain a detailed understanding of how this compound and its derivatives exert their biological effects at a molecular level. While many sulfonamides are known to act as competitive inhibitors by mimicking natural substrates like para-aminobenzoic acid (pABA), the precise mechanism for each new analogue must be determined. nih.govpexacy.com

Advanced techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable for resolving the three-dimensional structures of these compounds bound to their target proteins. This structural information can reveal the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and selectivity. mdpi.com Furthermore, sophisticated biochemical and cellular assays will be needed to elucidate the downstream effects of target inhibition and understand how these compounds modulate complex biological pathways. These mechanistic studies are essential for rational drug design and for predicting potential synergistic or antagonistic effects with other therapies.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel therapeutics derived from this compound. premierscience.com These computational tools can process vast datasets to identify promising drug candidates and predict their properties, significantly accelerating the research and development pipeline. nih.gov

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop robust QSAR models that correlate the chemical structures of derivatives with their biological activities. nih.gov These models can then be used to predict the potency of virtual compounds, prioritizing the synthesis of the most promising candidates. arxiv.org

Predictive Toxicology and ADME Profiling: AI tools can predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of new compounds early in the discovery process. crimsonpublishers.com This in silico screening helps to identify and eliminate candidates with unfavorable properties, reducing the likelihood of late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic properties. crimsonpublishers.com By providing the model with specific target criteria, it can generate novel this compound analogues optimized for high potency and selectivity.

Target Identification: AI can analyze complex biological data from genomics and proteomics to identify and validate novel therapeutic targets for these compounds, expanding their potential applications. premierscience.com

By leveraging the predictive power of AI and ML, researchers can navigate the complexities of drug discovery more efficiently, reducing costs and accelerating the journey from lead compound to clinical candidate. drugtargetreview.com

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-2-sulfamoylacetic acid and its derivatives?

Synthesis typically involves functionalization of the phenylacetic acid backbone. Key steps include:

  • Sulfamoylation : Reacting 2-phenylacetic acid with sulfamoyl chloride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base) to introduce the sulfamoyl group .
  • Derivatization : For analogs like 2-cyclobutyl-2-phenylacetic acid, cyclopropane or cyclobutane rings are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions .
  • Amidation : Conversion to 2-phenylacetamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF, followed by purification via recrystallization .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to the sulfamoyl group (δ 3.8–4.2 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), sulfamoyl carbon (δ ~45 ppm), and aromatic carbons (δ 125–140 ppm) .
  • MS : Molecular ion peaks ([M+H]⁺) are observed at m/z 214 for the parent compound, with fragmentation patterns confirming the sulfamoyl moiety .

Advanced Research Questions

Q. What strategies can optimize the amidation of 2-Phenylacetic acid derivatives to improve yield and purity?

  • Reagent Selection : Use N-hydroxysuccinimide (NHS) esters for stable active intermediates, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while low temperatures (0–5°C) minimize hydrolysis .
  • Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves unreacted starting materials and byproducts .
  • Troubleshooting Low Yields : Trace moisture deactivates coupling agents; ensure anhydrous conditions via molecular sieves or rigorous solvent drying .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in chemical shifts may arise from:

  • Tautomerism : The sulfamoyl group (−SO₂NH₂) can exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomers .
  • pH Effects : Carboxylic acid protonation state (δ 12–13 ppm vs. δ 2.5–3.5 ppm for deprotonated form) impacts splitting patterns. Record spectra in both acidic and neutral conditions .
  • Cross-Validation : Compare with computational models (e.g., DFT-predicted NMR shifts) to identify experimental outliers .

Q. What mechanistic insights explain side-product formation during sulfamoylation?

  • Competitive Reactions : Sulfamoyl chloride may react with solvent (e.g., dichloromethane) or amines (e.g., triethylamine), forming sulfonamides. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Temperature Control : Excessive heat (>40°C) accelerates decomposition of sulfamoyl chloride; use ice baths for exothermic steps .

Data Contradiction Analysis

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

DerivativeSubstituentReaction Rate (k, ×10⁻³ s⁻¹)Reference
2-CyclobutylBulky alkyl1.2 ± 0.1
2-PhenylAromatic3.8 ± 0.3
The phenyl group’s planar geometry reduces steric hindrance, enabling faster nucleophilic attack compared to bulky cyclobutyl analogs.

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for sulfamoylation .
  • Analytical Workflow : Combine NMR, MS, and IR (strong S=O stretch at 1150–1250 cm⁻¹) for structural confirmation .
  • Data Reproducibility : Report solvent, temperature, and pH explicitly, as these critically influence spectral and reactivity outcomes .

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